molecular formula C8H8F3N B1301044 2-Methyl-3-(trifluoromethyl)aniline CAS No. 54396-44-0

2-Methyl-3-(trifluoromethyl)aniline

Cat. No. B1301044
CAS RN: 54396-44-0
M. Wt: 175.15 g/mol
InChI Key: TWLDBACVSHADLI-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy and other neurodegenerative disorders . It is an important intermediate of medicine and pesticide, mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug and the like .


Synthesis Analysis

The synthetic steps involve conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene, conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene, and conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline . An improved process for the preparation of 2-Methyl-3-trifluoromethylaniline has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C8H8F3N. The molecular weight is 175.15 .


Chemical Reactions Analysis

This compound may be used in chemical synthesis. It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Physical And Chemical Properties Analysis

The melting point of this compound is 38-42 °C (lit.) . The boiling point is 203.0±40.0 °C at 760 mmHg . The density is 1.2±0.1 g/cm3 .

Scientific Research Applications

Electron Transport Materials in Electrophotography

Matsui et al. (1993) synthesized N-(Nitrofluorenylidene)anilines by condensing nitrofluorenones with substituted anilines, including 2-Methyl-3-(trifluoromethyl)aniline. These compounds displayed good properties as electron transport materials in positive charge electrophotography, highlighting their potential use in imaging and printing technologies (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

Synthetic Chemistry Applications

Zhang et al. (2013) explored the use of this compound in the synthesis of rotationally restricted 9-arylacridines. This research demonstrates the chemical's utility in creating complex organic structures, which can be valuable in various chemical synthesis applications (Zhang, Sączewski, Wolińska, & Strekowski, 2013).

Spectroscopic Investigations

Arjunan, Rani, and Mohan (2011) conducted spectroscopic and quantum chemical studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Their research offers insights into the vibrational, structural, thermodynamic, and electronic properties of these compounds, which is crucial for understanding their potential applications in various scientific fields (Arjunan, Rani, & Mohan, 2011).

Liquid Crystal Research

Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives. These compounds exhibited stable liquid crystalline phases, which could be of interest in the field of materials science, particularly in the development of advanced display technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Safety and Hazards

2-Methyl-3-(trifluoromethyl)aniline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It forms explosive mixtures with air on intense heating .

Future Directions

2-Methyl-3-(trifluoromethyl)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate for synthesizing flunixin meglumine , an analgesic compound .

properties

IUPAC Name

2-methyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLDBACVSHADLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057769
Record name 3-(Trifluoromethyl)-o-toluidine
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54396-44-0
Record name 2-Methyl-3-(trifluoromethyl)aniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzenamine
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Record name 3-(Trifluoromethyl)-o-toluidine
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Record name 3-(trifluoromethyl)-o-toluidine
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Record name TRIFLUOROMETHYL TOLUIDINE
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Synthesis routes and methods I

Procedure details

Dissolve 2 g. of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride in 50 ml. of 90% ethanol which is 1N in potassium hydroxide. Add 2 teaspoonsful of Raney nickel (W-2). Stir at 70° C. for 3 hours, cool and filter. Add 50 ml. of water and extract three times with hexane. Dry the combined organic extracts and evaporate to yield the title compound.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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Synthesis routes and methods II

Procedure details

Similarly, the 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride may be replaced with equivalent quantities of 3-amino-4-bromo-2-methylthiomethylbenzotrifluoride, 3-amino-4-iodo-2-methylthiomethylbenzotrifluoride, 3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-ethylthio-2-methylthiobenzotrifluoride, 3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride, or 3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride, and by following substantially the process of Example 2, step B, there is produced 3-amino-2-methylbenzotrifluoride.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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reactant
Reaction Step One
Name
3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
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Name
3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
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Name
3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step Four
Name
3-amino-4-ethylthio-2-methylthiobenzotrifluoride
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Reaction Step Five
Name
3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step Six
Name
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step Seven
Name
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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reactant
Reaction Step Eight
Name
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Add 70 ml of water, 150 ml of glacial acetic acid and 100 g. of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride to a three-necked round bottom flask fitted with mechanical stirrer and condenser. Then add 535 g. of washed and neutralized Raney active nickel catalyst (Grace no. 28 in water). Heat to reflux (98° C.-100° C.) for 20 hours. Steam distill to obtain the title compound.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Similarly, the 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride may be replaced with equivalent quantities of 3-amino-4-bromo-2-methylthiomethylbenzotrifluoride, 3-amino-4-iodo-2-methylthiomethylbenzotrifluoride, 3-amino-4-methyl-2-methylthiomethylbenzotrifluoride, 3-amino-4-ethylthio-2-methylthiobenzotrifluoride, 3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride, or 3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride, and by following substantially the teachings of Step C of this example, there is produced 3-amino-2-methylbenzotrifluoride.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
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reactant
Reaction Step Three
Name
3-amino-4-methyl-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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Reaction Step Four
Name
3-amino-4-ethylthio-2-methylthiobenzotrifluoride
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0 (± 1) mol
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reactant
Reaction Step Five
Name
3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Name
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 2
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2-Methyl-3-(trifluoromethyl)aniline
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2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 4
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2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 5
2-Methyl-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-(trifluoromethyl)aniline

Q & A

Q1: What are the established synthetic routes for producing 2-methyl-3-(trifluoromethyl)aniline?

A1: Two distinct synthetic pathways for this compound are detailed in the provided research:

    Q2: Were there any unexpected outcomes during the synthesis of compounds utilizing this compound?

    A2: Interestingly, during attempts to synthesize 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid via a one-step reaction between this compound and 2-chloronicotinic acid, researchers unexpectedly obtained N-(2-methyl-3-(trifluoromethyl)phenyl)-2-hydroxynicotinamide [, ]. This finding highlights the potential for unforeseen reactivity profiles and the need for careful reaction optimization.

    Q3: Did the research explore alternative synthetic routes for 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid?

    A3: Yes, following the unexpected outcome with the one-step synthesis, researchers successfully developed a bench-scale route to obtain 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid [, ]. This method involved reacting the methyl ester of 2-chloronicotinic acid with this compound, showcasing a viable pathway for the target compound's synthesis.

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